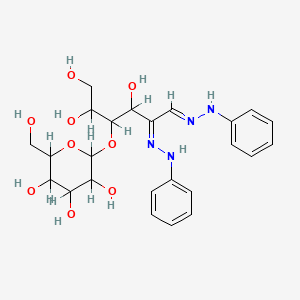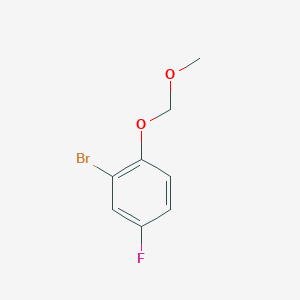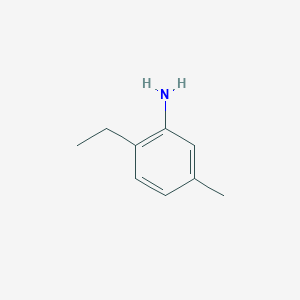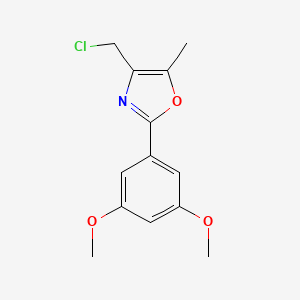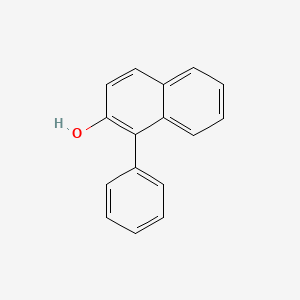
1-Phenylnaphthalen-2-ol
Übersicht
Beschreibung
1-Phenylnaphthalen-2-ol, also known as β-naphthol phenyl ether, is a chemical compound that belongs to the family of naphthalene derivatives. It has been extensively studied for its potential applications in various fields of science, particularly in the area of organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Heat Transfer Applications
1-Phenylnaphthalen-2-ol and related phenylnaphthalenes have been evaluated as heat transfer fluids for high-temperature energy applications. Their thermodynamic properties, including densities, vapor pressures, heat capacity, and critical points, make them suitable for heat transfer in power generation and separation processes, potentially up to 800 K. Their thermal and radiolytic stability, as assessed through methods like thermogravimetric analysis and gamma irradiation, support their suitability in these contexts (McFarlane et al., 2010).
Chemical Synthesis and Properties
The molecule has been the subject of various studies focusing on its synthesis and physical properties. For instance, its thermodynamic properties have been determined using various experimental methods such as adiabatic heat-capacity calorimetry and differential scanning calorimetry, which are crucial for understanding its behavior under different conditions (Chirico et al., 2014).
Medicinal Chemistry
In medicinal chemistry, the 2-phenylnaphthalene scaffold, a related compound, has been explored as a simplified version of genistein to identify estrogen receptor (ER) selective ligands. Studies on this scaffold have led to the discovery of compounds with superior ER selectivity and affinity compared to genistein, suggesting therapeutic potential in treating chronic inflammatory diseases (Mewshaw et al., 2005).
Photophysics and Fluorescence
Research has also been conducted on the photophysical properties of compounds involving 1-phenylnaphthalene. For example, investigations into the fluorescence, phosphorescence, and photochemistry of certain compounds have been carried out, where 1-phenylnaphthalene was used as a selective triplet quencher. This kind of research is important in the field of photochemistry and materials science (Jockusch et al., 1997).
Catalytic Applications
The molecule has been involved in studies related to catalytic applications. For example, its use in the solvent-free catalytic dimerization of phenylacetylene has been reported, highlighting its potential utility in various chemical synthesis processes (Taherpour et al., 2015).
Cancer Research
In cancer research, derivatives of 2-phenylnaphthalene have been studied for their potential anti-cancer properties. These compounds have been evaluated for their ability to inhibit proliferation and induce apoptosis in cancer cell lines, providing insights into new therapeutic strategies (Chang et al., 2015).
Eigenschaften
IUPAC Name |
1-phenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVFTDDWQHAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459089 | |
| Record name | 1-phenylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylnaphthalen-2-ol | |
CAS RN |
4919-96-4 | |
| Record name | 1-phenylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
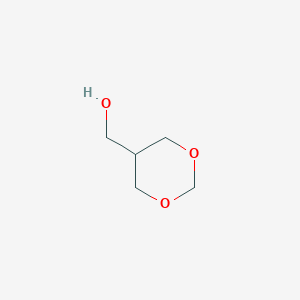
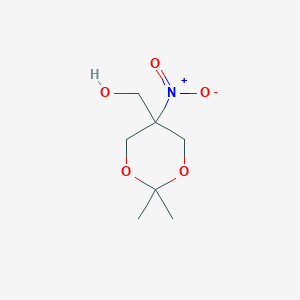
![[1,1':4',1''-Terphenyl]-2-ol](/img/structure/B3052872.png)

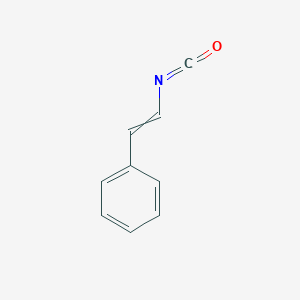
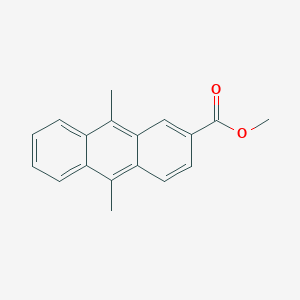
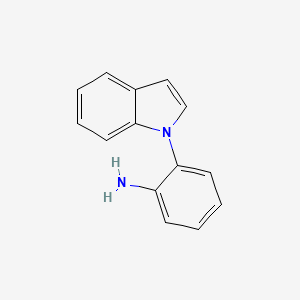
![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)
